3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Overview
Description
3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H27FN4O2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[3-(4-ethyl-1-piperazinyl)propyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione is 362.21180428 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Antitumor Activity : Novel pyrimidinyl pyrazole derivatives, including compounds related to 3-{[3-(4-ethyl-1-piperazinyl)propyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione, have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. Some derivatives exhibited potent antitumor activity, highlighting the compound's potential as a framework for developing new antitumor agents (Naito et al., 2005).
Antinociceptive Agents : Research on oxazolo[5,4-b]pyridin-2(1H)-one derivatives, structurally similar to the compound , has identified new non-opiate antinociceptive agents. These findings suggest the compound's relevance in designing novel analgesics with minimal side effects (Viaud et al., 1995).
Fluorinated Derivatives for Receptor Studies : Fluorination of compounds structurally related to 3-{[3-(4-ethyl-1-piperazinyl)propyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione has been explored to produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. These studies underscore the potential of fluorinated derivatives in biomedical research, particularly in neurology and pharmacology (van Niel et al., 1999).
Serotonin Receptor Studies : The compound's relevance extends to the study of serotonin receptors, with derivatives being used as ligands to investigate serotonergic neurotransmission. This application is crucial for understanding and treating neurological and psychiatric disorders (Plenevaux et al., 2000).
Antibacterial Agents : Arylfluoroquinolones, incorporating elements of the compound's structure, exhibit potent antibacterial activity. This highlights its utility in the development of new antibiotics capable of combating resistant bacterial strains (Chu et al., 1985).
Properties
IUPAC Name |
3-[3-(4-ethylpiperazin-1-yl)propylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O2/c1-2-22-10-12-23(13-11-22)9-3-8-21-17-14-18(25)24(19(17)26)16-6-4-15(20)5-7-16/h4-7,17,21H,2-3,8-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXYHSPYXLSEOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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